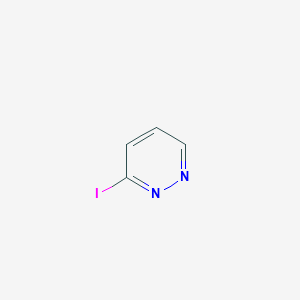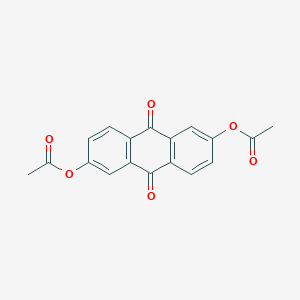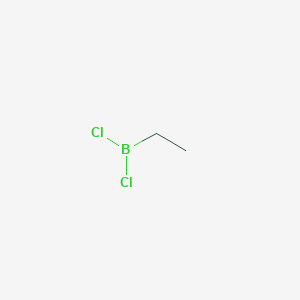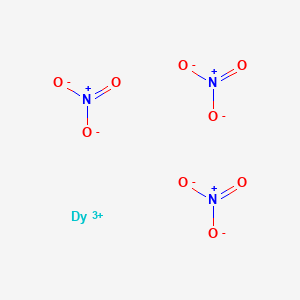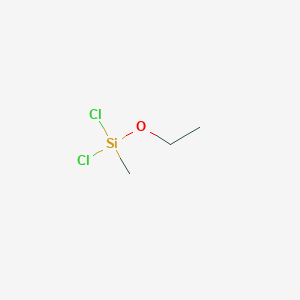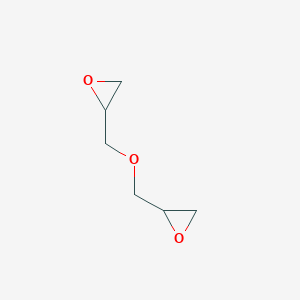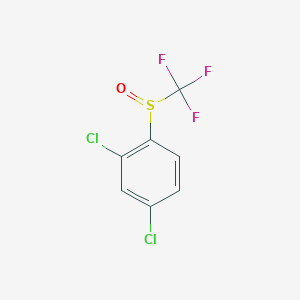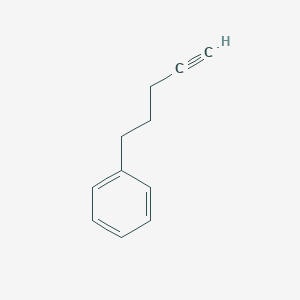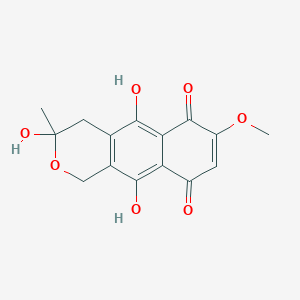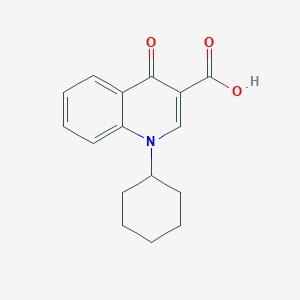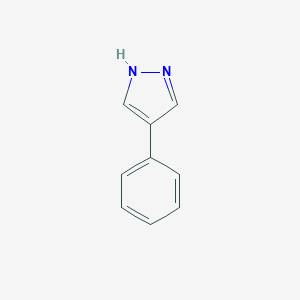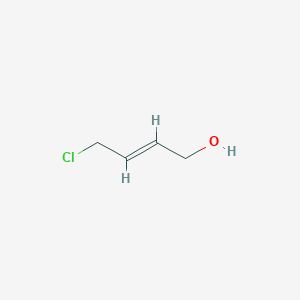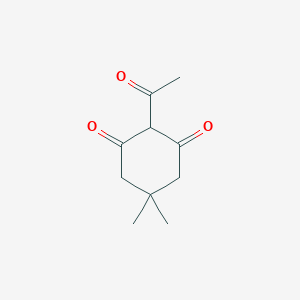
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione
Vue d'ensemble
Description
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is a cyclic 1,3-diketone that has been studied in various chemical reactions. The compound is characterized by the presence of two ketone groups on a cyclohexane ring, which is further substituted with acetyl and methyl groups. This structure is significant as it influences the reactivity and the types of reactions the compound can participate in.
Synthesis Analysis
The synthesis of related compounds has been explored through multi-component reactions. For instance, a three-component reaction involving 5,5-dimethylcyclohexan-1,3-dione, aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid has been reported to yield N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides . This suggests that 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione could potentially be synthesized or modified through similar multi-component reactions, utilizing its diketone functionality.
Molecular Structure Analysis
The molecular structure of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione allows for the formation of intermediate cycloadducts with other unsaturated compounds. For example, irradiation of solutions containing this diketone and cyclohexene leads to the formation of intermediate cycloadducts . These intermediates are crucial for understanding the reactivity of the compound under photochemical conditions.
Chemical Reactions Analysis
Chemical reactions involving 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione have been studied, particularly its behavior under irradiation. When irradiated in the presence of cyclohexene, the compound forms 1,5-diones as a result of [2+2]-photocycloaddition reactions. These diones are in equilibrium with cyclic hemiacetals, and the reaction yields are influenced by the polarity of the solvent . This indicates that the compound can participate in cycloaddition reactions, which are a cornerstone of synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione can be inferred from the behavior of its reaction products. For example, the temperature-dependent 1H NMR investigation of the products from the three-component reaction suggests that the compound's derivatives may exhibit interesting behavior in response to temperature changes . Additionally, the equilibrium between the 1,5-diones and cyclic hemiacetals implies that the compound has the potential to form stable hemiacetal structures, which could affect its solubility and stability .
Applications De Recherche Scientifique
Selective Synthesis of α-Iodoketones
2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione serves as an electrophilic iodinating agent, notably for the synthesis of α-iodinated carbonyl compounds from allylic alcohols, employing a mild 1,3-hydrogen shift/iodination process catalyzed by iridium(III) complexes (Martinez-Erro et al., 2017).
Structure Analysis in Salt Form
The structure of cyclohexane-1,3-dione dioxime hydrochloride, a derivative of 5,5-dimethylcyclohexane-1,3-dione, was investigated to determine its form as the enamine of the oxime (Iwakura et al., 1970).
Synthesis of 3-Acylfurans
1,3-Dicarbonyl compounds like 5,5-dimethylcyclohexane-1,3-dione are used in synthesizing 3-acylfurans, showcasing their reactivity in KF-catalyzed reactions with aliphatic nitro-olefins (Yanami et al., 1979).
Catalysis in Organic Synthesis
This compound has been used in palladium-catalyzed intramolecular oxidative alkylation of unactivated olefins, demonstrating its role in the synthesis of spirobicyclic compounds and cyclization of zeta-alkenyl beta-keto esters (Pei et al., 2003).
Multi-Component Chemical Reactions
A three-component reaction involving 5,5-dimethylcyclohexan-1,3-dione resulted in the formation of N-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides, indicating its versatility in organic synthesis (Anary‐Abbasinejad et al., 2009).
Synthesis of β-Triketones
The compound has been used for synthesizing cyclic β-triketones, as demonstrated by its reaction with cyanogen bromide and triethylamine followed by the addition of various aldehydes (Kashani et al., 2016).
Development of Heterocyclic Compounds
Dimedone, a derivative, is a key building block in synthesizing a variety of heterocyclic compounds, underscoring the significance of this diketone in organic chemistry (Heravi et al., 2016).
Use in Peptide Synthesis
Dimedone has been employed as a protecting agent for amino groups in peptide synthesis, highlighting its utility in bioorganic chemistry (Halpern & James, 1964).
Safety And Hazards
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is classified as a warning signal under the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Propriétés
IUPAC Name |
2-acetyl-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSKWKZDPHAQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CC(CC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334029 | |
| Record name | 2-Acetyldimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | |
CAS RN |
1755-15-3 | |
| Record name | 2-Acetyldimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanedione, 2-acetyl-5,5-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



